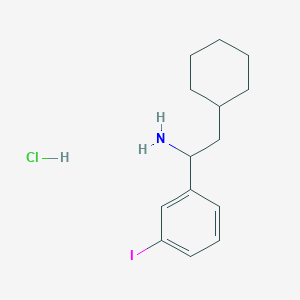

2-Cyclohexyl-1-(3-iodophenyl)ethanamine;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Cyclohexyl-1-(3-iodophenyl)ethanamine;hydrochloride is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic applications. This compound is known for its unique chemical structure, which includes a cyclohexyl group and an iodophenyl group, making it a versatile material for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclohexyl-1-(3-iodophenyl)ethanamine;hydrochloride typically involves the reaction of cyclohexylamine with 3-iodobenzaldehyde under specific conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride to form the desired amine. The final product is then converted to its hydrochloride salt by treatment with hydrochloric acid .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of catalysts to ensure high yield and purity. The final product is often purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: 2-Cyclohexyl-1-(3-iodophenyl)ethanamine;hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into different amines or alcohols.

Substitution: The iodophenyl group can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Nucleophiles such as amines, thiols, and alcohols are used under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce secondary amines .

Scientific Research Applications

2-Cyclohexyl-1-(3-iodophenyl)ethanamine;hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of novel compounds with potential therapeutic properties.

Biology: The compound is studied for its interactions with biological molecules and potential as a biochemical probe.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-Cyclohexyl-1-(3-iodophenyl)ethanamine;hydrochloride involves its interaction with specific molecular targets in the body. The compound is believed to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in neurotransmitter regulation and signal transduction pathways .

Comparison with Similar Compounds

- 2-Cyclohexyl-1-(3-bromophenyl)ethanamine;hydrochloride

- 2-Cyclohexyl-1-(3-chlorophenyl)ethanamine;hydrochloride

- 2-Cyclohexyl-1-(3-fluorophenyl)ethanamine;hydrochloride

Comparison: Compared to its analogs, 2-Cyclohexyl-1-(3-iodophenyl)ethanamine;hydrochloride is unique due to the presence of the iodine atom, which can significantly influence its reactivity and biological activity. The iodine atom’s larger size and higher electronegativity compared to other halogens can lead to different binding affinities and reaction pathways, making this compound particularly interesting for research.

Biological Activity

2-Cyclohexyl-1-(3-iodophenyl)ethanamine;hydrochloride is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. Its unique structure, characterized by the presence of an iodine atom, influences its biological activity and interactions with various molecular targets. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and comparison with related compounds.

Chemical Structure and Properties

The chemical formula for this compound is C16H20ClI. The presence of the iodine atom is notable as it can enhance the compound's lipophilicity and alter its binding properties compared to analogs lacking halogens.

The mechanism of action involves the compound's interaction with specific receptors and enzymes in the body, particularly those involved in neurotransmitter regulation and signal transduction pathways. Preliminary studies suggest that it may modulate the activity of certain neurotransmitter receptors, although detailed pathways remain under investigation.

Antimicrobial Activity

Recent studies have shown that derivatives similar to 2-Cyclohexyl-1-(3-iodophenyl)ethanamine possess significant antimicrobial properties. For example, compounds with similar structural motifs have demonstrated effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for related compounds ranged from 40 to 50 µg/mL against pathogens like E. faecalis and P. aeruginosa .

Anticancer Activity

The compound has been evaluated for its cytotoxic effects on cancer cell lines. In vitro studies indicate that similar compounds exhibit varying degrees of cytotoxicity, with IC50 values often in the low micromolar range. For instance, derivatives tested against breast cancer cells showed significant inhibition of cell viability, suggesting potential as an anticancer agent .

Neuropharmacological Effects

Research indicates that compounds structurally related to 2-Cyclohexyl-1-(3-iodophenyl)ethanamine may interact with dopamine and serotonin receptors. These interactions suggest potential applications in treating neurological disorders such as depression or schizophrenia .

Comparative Analysis

A comparison with similar compounds reveals that the iodine substitution in 2-Cyclohexyl-1-(3-iodophenyl)ethanamine enhances its reactivity and biological activity compared to analogs like 2-Cyclohexyl-1-(3-bromophenyl)ethanamine or 2-Cyclohexyl-1-(3-fluorophenyl)ethanamine. The larger size and higher electronegativity of iodine can lead to different binding affinities, making this compound particularly interesting for further research.

| Compound Name | Structure | Notable Activity | IC50 (µM) |

|---|---|---|---|

| This compound | Structure | Anticancer | TBD |

| 2-Cyclohexyl-1-(3-bromophenyl)ethanamine;hydrochloride | Structure | Antimicrobial | TBD |

| 2-Cyclohexyl-1-(3-fluorophenyl)ethanamine;hydrochloride | Structure | Neuropharmacological | TBD |

Case Studies

Several case studies have highlighted the potential therapeutic applications of structurally similar compounds:

- Anticancer Efficacy : A study demonstrated that a derivative exhibited an IC50 value of 12.41 µM against MCF-7 breast cancer cells, indicating significant cytotoxicity comparable to established chemotherapeutics like doxorubicin .

- Antimicrobial Properties : Another investigation found that a related compound showed inhibition zones comparable to standard antibiotics against S. aureus, suggesting its potential use in treating resistant bacterial infections .

Properties

IUPAC Name |

2-cyclohexyl-1-(3-iodophenyl)ethanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20IN.ClH/c15-13-8-4-7-12(10-13)14(16)9-11-5-2-1-3-6-11;/h4,7-8,10-11,14H,1-3,5-6,9,16H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGDMKWMGFHKCOP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CC(C2=CC(=CC=C2)I)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21ClIN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.